molecular formula C22H20BrNO4S B300641 (5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1,3-thiazolidine-2,4-dione

(5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No. B300641
M. Wt: 474.4 g/mol
InChI Key: IAEMQJVEJFRAIE-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1,3-thiazolidine-2,4-dione, also known as BZML, is a chemical compound that has been studied for its potential therapeutic applications. BZML belongs to the class of thiazolidinediones, which are known for their anti-diabetic and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. (5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. (5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1,3-thiazolidine-2,4-dione also inhibits the activity of STAT3, a transcription factor that promotes cell survival and proliferation in cancer cells.
Biochemical and Physiological Effects:
(5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects in cells and animal models. Studies have shown that (5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1,3-thiazolidine-2,4-dione induces apoptosis in cancer cells, and inhibits the growth of tumors. (5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1,3-thiazolidine-2,4-dione has also been shown to inhibit the production of pro-inflammatory cytokines, and reduce inflammation in animal models of inflammatory diseases. (5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1,3-thiazolidine-2,4-dione has been shown to have a low toxicity profile, and does not cause significant side effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of (5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1,3-thiazolidine-2,4-dione is its potential therapeutic applications in various fields of medicine, including cancer and inflammatory diseases. (5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1,3-thiazolidine-2,4-dione has been shown to have a low toxicity profile, and does not cause significant side effects in animal models. However, one of the limitations of (5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1,3-thiazolidine-2,4-dione is its low solubility in water, which makes it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of (5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1,3-thiazolidine-2,4-dione, and its potential therapeutic applications.

Future Directions

There are several future directions for the research on (5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1,3-thiazolidine-2,4-dione. One of the most promising directions is the development of (5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1,3-thiazolidine-2,4-dione-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the optimization of the synthesis method of (5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1,3-thiazolidine-2,4-dione, to improve its yield and solubility. Additionally, more research is needed to fully understand the mechanism of action of (5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1,3-thiazolidine-2,4-dione, and its potential applications in other fields of medicine.

Synthesis Methods

The synthesis of (5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1,3-thiazolidine-2,4-dione involves the reaction of 4-bromobenzyl alcohol with 3-ethoxy-5-(prop-2-en-1-yl)benzaldehyde in the presence of a base, followed by the addition of thiosemicarbazide and subsequent cyclization. The final product is obtained by the addition of acetic anhydride and glacial acetic acid. The overall yield of (5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1,3-thiazolidine-2,4-dione is around 50%.

Scientific Research Applications

(5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of (5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1,3-thiazolidine-2,4-dione is in the treatment of cancer. Studies have shown that (5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1,3-thiazolidine-2,4-dione induces apoptosis (programmed cell death) in cancer cells, and inhibits the growth of tumors in animal models. (5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1,3-thiazolidine-2,4-dione has also been studied for its anti-inflammatory properties, and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

properties

Product Name

(5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1,3-thiazolidine-2,4-dione

Molecular Formula

C22H20BrNO4S

Molecular Weight

474.4 g/mol

IUPAC Name

(5Z)-5-[[4-[(4-bromophenyl)methoxy]-3-ethoxy-5-prop-2-enylphenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H20BrNO4S/c1-3-5-16-10-15(12-19-21(25)24-22(26)29-19)11-18(27-4-2)20(16)28-13-14-6-8-17(23)9-7-14/h3,6-12H,1,4-5,13H2,2H3,(H,24,25,26)/b19-12-

InChI Key

IAEMQJVEJFRAIE-UNOMPAQXSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1OCC2=CC=C(C=C2)Br)CC=C)/C=C\3/C(=O)NC(=O)S3

SMILES

CCOC1=CC(=CC(=C1OCC2=CC=C(C=C2)Br)CC=C)C=C3C(=O)NC(=O)S3

Canonical SMILES

CCOC1=CC(=CC(=C1OCC2=CC=C(C=C2)Br)CC=C)C=C3C(=O)NC(=O)S3

Origin of Product

United States

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